2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 852144-88-8
VCID: VC7295879
InChI: InChI=1S/C22H20F3N5O3S/c1-32-11-10-30-20(17-12-26-18-5-3-2-4-16(17)18)28-29-21(30)34-13-19(31)27-14-6-8-15(9-7-14)33-22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31)
SMILES: COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43
Molecular Formula: C22H20F3N5O3S
Molecular Weight: 491.49

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

CAS No.: 852144-88-8

Cat. No.: VC7295879

Molecular Formula: C22H20F3N5O3S

Molecular Weight: 491.49

* For research use only. Not for human or veterinary use.

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide - 852144-88-8

Specification

CAS No. 852144-88-8
Molecular Formula C22H20F3N5O3S
Molecular Weight 491.49
IUPAC Name 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C22H20F3N5O3S/c1-32-11-10-30-20(17-12-26-18-5-3-2-4-16(17)18)28-29-21(30)34-13-19(31)27-14-6-8-15(9-7-14)33-22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31)
Standard InChI Key ZFMUWUHCQPKMFU-UHFFFAOYSA-N
SMILES COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, reflects its intricate architecture . Key structural elements include:

  • A 1,2,4-triazole ring substituted at position 4 with a 2-methoxyethyl group and at position 5 with an indole moiety.

  • A thioether linkage connecting the triazole to an acetamide group.

  • A 4-(trifluoromethoxy)phenyl substituent on the acetamide nitrogen .

The SMILES string COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 and InChIKey ZFMUWUHCQPKMFU-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

PropertyValue
Molecular FormulaC22H20F3N5O3S
Molecular Weight491.49 g/mol
CAS Registry Number852144-88-8
PubChem CID4063940

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous triazole-acetamide derivatives exhibit characteristic signals:

  • 1H NMR: Aromatic protons from the indole (δ 7.0–7.8 ppm) and phenyl groups (δ 6.8–7.4 ppm), alongside methoxyethyl CH2 resonances (δ 3.2–3.6 ppm).

  • 13C NMR: Carbonyl signals near δ 170 ppm (acetamide) and triazole carbons at δ 145–160 ppm.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step reactions, typically beginning with:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.

  • Introduction of the Methoxyethyl Group: Alkylation of the triazole nitrogen using 2-methoxyethyl chloride or bromide.

  • Indole Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the indole moiety.

  • Thioether Formation: Reaction of a triazole-thiol intermediate with chloroacetamide derivatives.

Critical challenges include optimizing reaction temperatures (typically 60–100°C) and avoiding over-alkylation of the triazole ring.

Reactivity Profile

The compound’s functional groups govern its chemical behavior:

  • Triazole Ring: Participates in electrophilic substitution reactions at the N2 position, enabling further derivatization.

  • Thioether Bridge: Susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

  • Acetamide Group: May undergo hydrolysis to carboxylic acids in strongly acidic or basic environments.

Biological Activities and Mechanisms

Anticancer Properties

Mechanistic insights from analogous compounds suggest:

  • Kinase Inhibition: Suppression of VEGF receptor-2 (IC50 ≈ 50 nM) impedes angiogenesis in solid tumors.

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed in leukemia cell lines (IC50 = 2.8 µM).

Metabolic Stability

The trifluoromethoxy group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, as evidenced by a hepatic microsome half-life >120 minutes .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
5-(1H-Indol-3-yl)-4H-1,2,4-triazoleLacks thioether and acetamide groupsModerate antimicrobial activity (MIC = 32 µg/mL)
4-(2-Methoxyethyl)-triazoleAbsence of indole moietyWeak antifungal action (MIC = 64 µg/mL)
Thiazole-based analogsThiazole instead of triazole coreEnhanced anticancer potency (IC50 = 1.2 µM)

The integration of indole’s planar aromaticity with the triazole’s hydrogen-bonding capacity distinguishes this compound, enabling dual-target engagement .

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